

An In-depth Technical Guide to 3-Acetylidolizine-1-carboxylic acid

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Compound of Interest

Compound Name: 3-Acetylidolizine-1-carboxylic acid

Cat. No.: B170074

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Acetylidolizine-1-carboxylic acid**, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance within the broader class of indolizine derivatives. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and the synthesis of novel heterocyclic compounds.

Core Chemical and Physical Data

3-Acetylidolizine-1-carboxylic acid is a heterocyclic compound characterized by an acetyl group at the 3-position and a carboxylic acid at the 1-position of the indolizine core. The key quantitative data for this molecule are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₃	[1]
Molecular Weight	203.2 g/mol	[1]
Appearance	Pale yellow to yellow crystalline powder	[1]
Melting Point	198-202 °C	[1]
Density	1.32 g/cm ³	[1]
Solubility	Soluble in DMSO and DMF; slightly soluble in water	[1]
CAS Number	22270-52-0	[1]

Synthetic Protocols

The synthesis of **3-Acetylundolizine-1-carboxylic acid** can be achieved through a two-step process involving the initial synthesis of its ethyl ester, ethyl 3-acetylundolizine-1-carboxylate, via a 1,3-dipolar cycloaddition reaction. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 3-acetylundolizine-1-carboxylate

This procedure is adapted from the synthesis of the analogous compound, ethyl 3-benzoylundolizine-1-carboxylate.[2] The primary synthetic route for the indolizine core is the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile.[3][4][5]

Experimental Protocol:

- **Preparation of the Pyridinium Salt:** In a round-bottom flask, equimolar amounts of pyridine and ethyl bromoacetate are stirred in a suitable solvent such as acetone at room temperature to yield 1-(ethoxycarbonylmethyl)pyridinium bromide.
- **Formation of the Pyridinium Ylide and Cycloaddition:**

- To a suspension of the pyridinium salt (1 equivalent) in a solvent such as DMF, add a base, for example, triethylamine (Et_3N), to generate the pyridinium ylide in situ.
- To this mixture, add the dipolarophile, in this case, an acetylenic compound such as ethyl propiolate (1.2 equivalents).
- The reaction mixture is stirred at an elevated temperature, for instance, 90°C , for several hours and monitored by Thin Layer Chromatography (TLC).^[2]
- An oxidizing agent, such as chromium(VI) oxide (CrO_3), may be required to facilitate the final aromatization to the indolizine ring system.^[2]
- Work-up and Purification:
 - After the reaction is complete, the mixture is cooled to room temperature and poured into a dilute acid solution (e.g., 5% HCl).
 - The aqueous layer is extracted with an organic solvent like dichloromethane (CH_2Cl_2).
 - The combined organic extracts are washed with water and dried over anhydrous sodium sulfate (Na_2SO_4).
 - The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 3-acetylandolizine-1-carboxylate

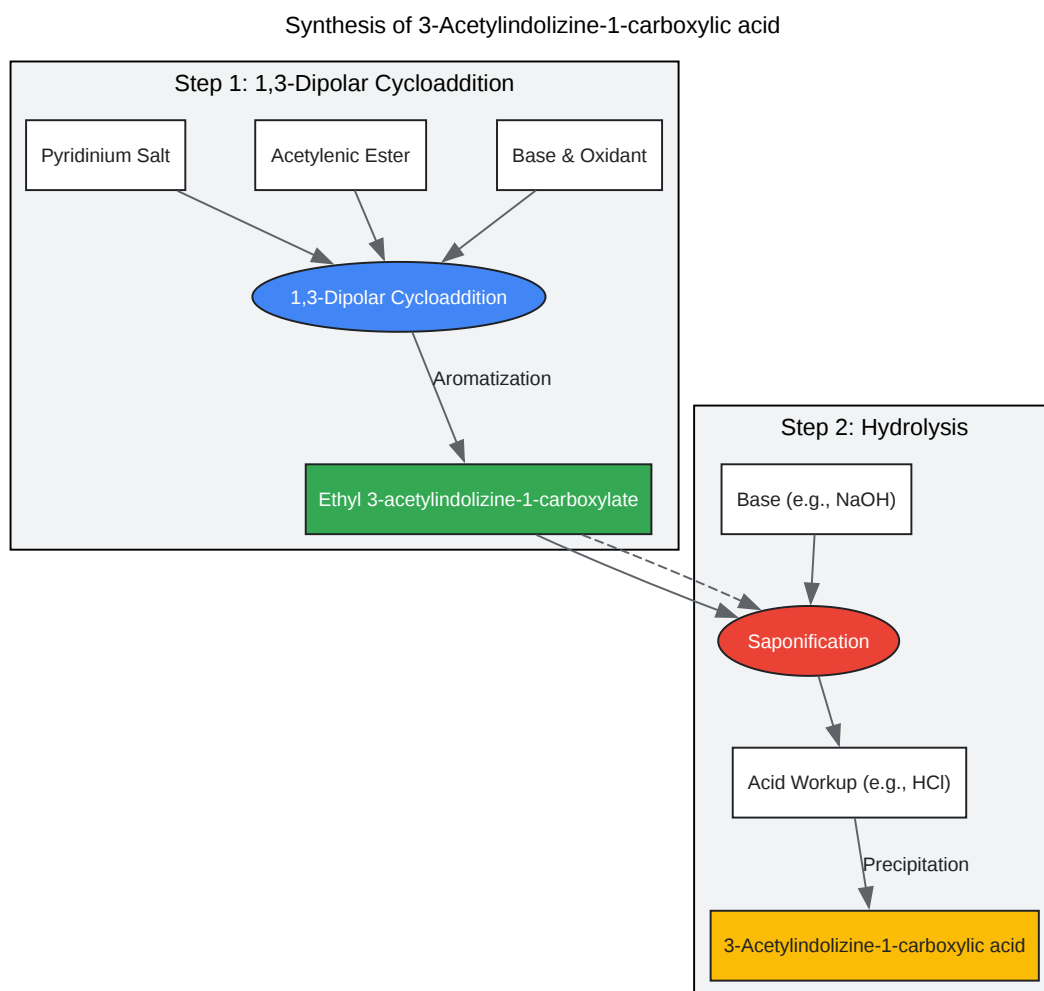
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.^{[1][6][7]}

Experimental Protocol (Alkaline Hydrolysis):

- Saponification:
 - Dissolve the purified ethyl 3-acetylandolizine-1-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

- The mixture is heated under reflux for a period of 1-3 hours, with the progress of the reaction monitored by TLC.
- Acidification and Isolation:
 - After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure.
 - The remaining aqueous solution is diluted with water and acidified with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.
 - The solid precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield **3-Acetylindolizine-1-carboxylic acid**.

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of **3-Acetylidolizine-1-carboxylic acid**.

Biological Activity and Potential Applications

While specific studies on the biological activity of **3-Acetylundolizine-1-carboxylic acid** are not extensively reported in the current literature, the indolizine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[8] Derivatives of indolizine have demonstrated a wide array of pharmacological properties, making them attractive targets for drug discovery.

Known biological activities of various indolizine derivatives include:

- **Anticancer Activity:** Certain indolizine-glyoxylamides have shown significant in vitro anti-proliferative effects against a range of cancer cell lines.[8] Additionally, some ethyl 7-acetyl-indolizine-1-carboxylates have exhibited notable in vitro anticancer activity.[9]
- **Antimicrobial and Antifungal Properties:** The indolizine nucleus is a core component of compounds that have been investigated for their efficacy against various bacterial and fungal pathogens.[8][10]
- **Anti-inflammatory and Analgesic Effects:** Several indolizine derivatives have been reported to possess anti-inflammatory and pain-reducing properties.[8][10]
- **Enzyme Inhibition:** Substituted indolizines have been identified as inhibitors of enzymes such as tyrosine phosphatases, which are targets in various disease pathways.[8]
- **Central Nervous System (CNS) Activity:** The structural similarity of indolizines to indoles has led to the investigation of their potential as CNS depressants and antagonists for receptors like the 5-HT₃ receptor.

Given the diverse bioactivities of the indolizine core, **3-Acetylundolizine-1-carboxylic acid** represents a promising scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to explore its full potential in drug development. The presence of the carboxylic acid and acetyl groups provides handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides foundational information on **3-Acetylundolizine-1-carboxylic acid** for the scientific community. The outlined synthetic pathway offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. While specific biological data for this compound is currently limited, the established pharmacological importance of the indolizine scaffold suggests that **3-Acetylundolizine-1-carboxylic acid** is a valuable candidate for screening in various disease models, particularly in the areas of oncology, infectious diseases, and inflammation.

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